molecular formula C20H23ClN4O3S B4624350 N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide

Cat. No. B4624350
M. Wt: 434.9 g/mol
InChI Key: IYKVMDYXAPXIFO-UHFFFAOYSA-N
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Description

Pyrazole derivatives, including N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide, represent a class of compounds with significant biological and chemical properties. These compounds have been synthesized and studied for their potential inhibitory effects on various isoenzymes and their applications in medicinal chemistry due to their structural uniqueness and versatility.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors such as nitrophenyl-pyrazole dicarboxylic acid, with subsequent modifications to introduce the sulfonamide moiety. Characterization is achieved through methods like FT-IR, 1H NMR, 13C NMR, and elemental analysis, ensuring the correct structural formation of the compounds (Mert et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives is essential for understanding their biological activity. Techniques such as X-ray crystallography provide insights into the three-dimensional arrangement of pharmacophoric groups, revealing how structural features like planarity and substituent orientation affect their biological functions (Kettmann et al., 2005).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions and subsequent modifications to introduce specific functional groups. These reactions are critical for tailoring the compounds' physical and chemical properties for desired applications. The presence of sulfonamide and other substituents significantly influences their reactivity and interaction with biological targets (Sowmya et al., 2018).

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives, including compounds with adamantyl moieties, have been synthesized and evaluated for their in vitro anticancer activity against breast and colon cancer cell lines. Notably, a compound with a similar structure to N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide demonstrated potent anticancer activity, emphasizing the potential of such compounds in cancer research. The synthesis approach and anticancer evaluation highlight the compound's relevance in developing new therapeutic agents (Ghorab et al., 2015).

Synthesis of 1,3-Diketones

Research on the synthesis of 1,3-diketones from 3-(4-R-phenyl)propionic acids presents a methodology that indirectly relates to the applications of compounds like N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide. This synthesis pathway underscores the versatility of related compounds in organic synthesis and the potential for creating novel structures with significant biological activities (Kim et al., 2014).

Carbonic Anhydrase Inhibitors

Pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety have been synthesized and assessed for their inhibitory effects on human carbonic anhydrase isoenzymes. Such studies reveal the compound's potential as a carbonic anhydrase inhibitor, which is crucial for exploring new therapeutic agents for conditions like glaucoma and edema. The structure-activity relationships of these compounds provide insights into designing isoform-selective inhibitors (Mert et al., 2015).

Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives, including compounds structurally related to N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide, have been designed, synthesized, and tested for their in vitro antiproliferative activities against various cancer cell lines. These studies highlight the potential of such compounds in the development of new anticancer drugs, particularly through selective activity against specific cancer cell types (Mert et al., 2014).

properties

IUPAC Name

N-[4-(1-adamantylsulfamoyl)phenyl]-4-chloro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S/c21-17-11-22-24-18(17)19(26)23-15-1-3-16(4-2-15)29(27,28)25-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14,25H,5-10H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKVMDYXAPXIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=C(C=NN5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~3~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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